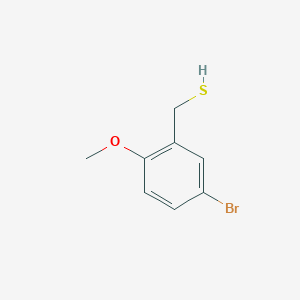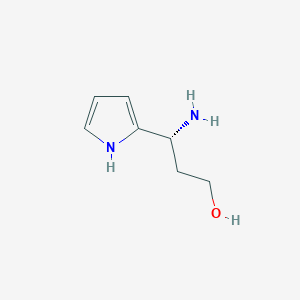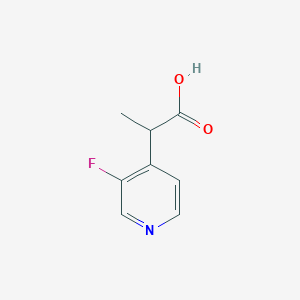
2-(3-Fluoropyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 3-position of the pyridine ring, and a propanoic acid group is attached at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)propanoic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of fluoropyridine derivatives often involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(3-Fluoropyridin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
2-(3-Fluorobiphenyl-4-yl)propanoic acid: Another fluorinated derivative with different substituents on the aromatic ring.
Uniqueness
2-(3-Fluoropyridin-4-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-(3-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-4-7(6)9/h2-5H,1H3,(H,11,12) |
Clave InChI |
BDFRMVLIXGGOMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=NC=C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



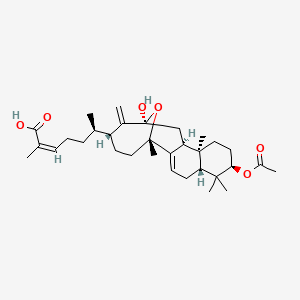
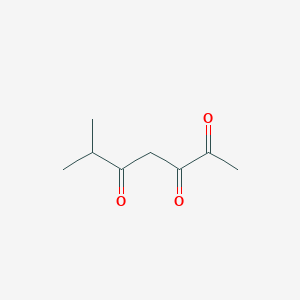
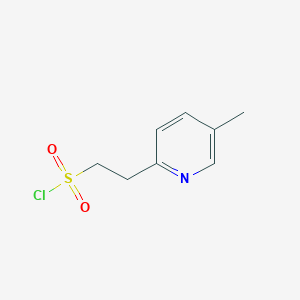

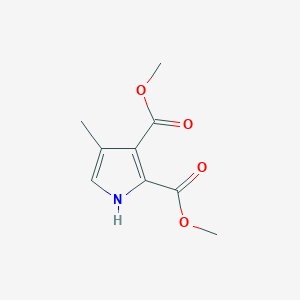
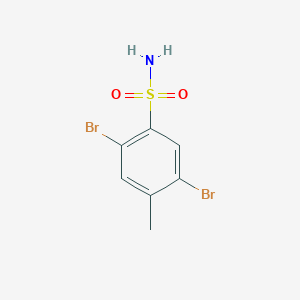


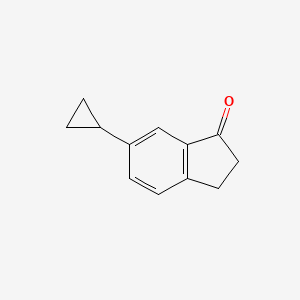
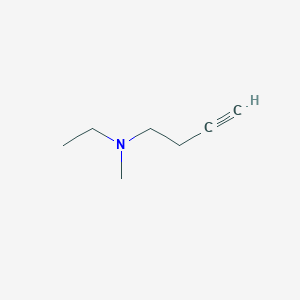
![1-Methyl-6',7'-dihydro-5'H-spiro[pyrrolidine-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13064618.png)
